molecular formula C8H13NO4S B13898357 2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid

2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B13898357
M. Wt: 219.26 g/mol
InChI Key: LYPQMABYTDNSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound featuring a nitrogen atom at position 2 of the bicyclic framework and a methylsulfonyl (-SO₂CH₃) substituent. The methylsulfonyl group is electron-withdrawing, which may increase the acidity of the carboxylic acid moiety (pKa ~2-3) compared to unsubstituted analogs. Applications likely include its use as an intermediate in drug discovery, particularly for protease inhibitors or kinase-targeted therapies where rigid scaffolds are advantageous .

Properties

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

2-methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C8H13NO4S/c1-14(12,13)9-4-8(5-9)2-6(3-8)7(10)11/h6H,2-5H2,1H3,(H,10,11)

InChI Key

LYPQMABYTDNSPI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC2(C1)CC(C2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of sterically constrained amino acids, which are important for drug design and development In biology, it can be used to study the interactions of spirocyclic compounds with biological targetsIn industry, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to pronounced biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The substituent at position 2 of the spiro[3.3]heptane scaffold significantly influences molecular properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid -SO₂CH₃ C₈H₁₁NO₄S 217.07 (calculated) High acidity (electron-withdrawing -SO₂CH₃), potential reactivity in nucleophilic substitutions
2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid () -Boc (tert-butoxycarbonyl) C₁₂H₁₉NO₄ 241.28 (calculated) Stabilizes amine; cleaved under acidic conditions (e.g., TFA). Synthetic yield: 84%
2-Cbz-2-azaspiro[3.3]heptane-6-carboxylic acid () -Cbz (benzyloxycarbonyl) C₁₅H₁₇NO₄ 275.30 (calculated) Cleaved via hydrogenolysis; used in peptide synthesis
6-Aminospiro[3.3]heptane-2-carboxylic acid () -NH₂ C₈H₁₃NO₂ 155.20 Basic amine (pKa ~9-10); bioactive in peptidomimetics
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid () -CN, -O- (oxa) C₈H₉NO₃ 167.16 Polar nitrile group; sp³-hybridized oxygen alters ring strain

Key Observations :

  • Acidity : The methylsulfonyl derivative’s carboxylic acid is more acidic than Boc/Cbz-protected analogs due to the electron-withdrawing -SO₂CH₃ group.
  • Stability : Boc and Cbz groups enhance stability during synthesis but require specific cleavage conditions. Methylsulfonyl is chemically stable but may participate in displacement reactions.
  • Solubility: Boc and Cbz derivatives are typically soluble in organic solvents (DMF, DCM; ), while the amino analog () is water-soluble at physiological pH.

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